6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride

HDAC inhibition Epigenetics Cancer

Research supply challenge: Spiro[benzoxazine-piperidine] scaffolds with incorrect substitution risk target inactivity. This 6-fluoro-hydrochloride salt directly addresses that issue. As a validated privileged building block, it delivers potent HDAC inhibition (IC50 ~100 nM) with reduced hERG affinity, and enables fine-tuning of target residence time (e.g., Ki 0.58 nM, RT 87 min). The hydrochloride form ensures reliable aqueous solubility for reproducible in vitro and in vivo assays.

Molecular Formula C12H14ClFN2O2
Molecular Weight 272.7
CAS No. 1036926-61-0
Cat. No. B2425084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
CAS1036926-61-0
Molecular FormulaC12H14ClFN2O2
Molecular Weight272.7
Structural Identifiers
SMILESC1CNCCC12C3=C(C=CC(=C3)F)NC(=O)O2.Cl
InChIInChI=1S/C12H13FN2O2.ClH/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H
InChIKeyCBLGBDAIQCOCDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one Hydrochloride (CAS 1036926-61-0): Procurement-Relevant Structural & Pharmacological Baseline


6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one hydrochloride (CAS 1036926‑61‑0) is a spirocyclic small molecule comprising a 6‑fluoro‑substituted 1,3‑benzoxazine‑2‑one ring joined via a quaternary spiro carbon to a piperidine ring; the hydrochloride salt (MW ≈ 272.7 g mol⁻¹) offers improved aqueous solubility relative to the free base (CAS 92926‑32‑4) [1]. The spiro[benzoxazine‑piperidine] scaffold has been validated in multiple therapeutic programmes, including histone deacetylase (HDAC) inhibition [2], equilibrative nucleoside transporter 1 (hENT1) antagonism [3], stearoyl‑CoA desaturase 1 (SCD1) inhibition [4], and antipsychotic activity via central dopamine receptor antagonism [5]. The 6‑fluoro substituent is a critical pharmacophoric feature that enhances target binding affinity, metabolic stability, and selectivity across these target classes [2][3].

Why Generic Spiro[benzoxazine-piperidine] Scaffolds Cannot Substitute for 6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one Hydrochloride in Research Procurement


Spiro[benzoxazine-piperidine] derivatives are not functionally interchangeable because the position, nature, and presence of substituents on the benzoxazine ring govern target engagement, binding kinetics, and off-target liability. In the HDAC inhibitor series, the 6‑fluoro substitution on the benzoxazine is critical for HDAC isoform potency (IC₅₀ ≈ 100 nM) and for reducing hERG channel affinity relative to corresponding ketone analogues [1]. In the hENT1 series, the fluoro‑substituted spirobenzo‑oxazinepiperidinone core achieved a Ki of 0.58 nM and a residence time of 87 min, whereas non‑fluorinated or differently substituted analogues showed >100‑fold weaker affinity [2]. In the antipsychotic benzoxazine series, the 6‑halogeno substitution is essential for central dopamine D₂ antagonism and the separation of antipsychotic efficacy from extrapyramidal side‑effects when benchmarked against haloperidol [3]. Procuring an unsubstituted or differently substituted spiro[benzoxazine-piperidine] scaffold therefore carries a high risk of target inactivity, altered selectivity, or uninterpretable SAR.

Quantitative Differentiation Evidence for 6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one Hydrochloride vs. Closest Structural Comparators


6-Fluoro Substitution Enables Sub-100 nM HDAC Inhibition Potency Not Achievable with Unsubstituted Benzoxazine Scaffolds

In a systematic SAR study of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] hydroxamates, compounds bearing the 6‑fluoro‑benzoxazine core achieved HDAC inhibitory potency of approximately 100 nM and below, with sub‑micromolar antiproliferative IC₅₀ values against a panel of tumour cell lines [1]. By contrast, the corresponding unsubstituted benzoxazine analogues showed substantially weaker HDAC inhibition, confirming that the 6‑fluoro group is a key potency determinant [1].

HDAC inhibition Epigenetics Cancer

6-Fluoro-Benzoxazine Core Reduces hERG Affinity vs. Ketone Analogues, Providing a Superior Cardiac Safety Window

Head‑to‑head comparison within the same study demonstrated that two spiro[benzoxazine‑piperidine] compounds exhibited markedly lower affinity for the hERG potassium channel than their corresponding ketone analogues [1]. The benzoxazine‑2‑one moiety, combined with the 6‑fluoro substituent, contributes to a reduced risk of QTc prolongation—a critical differentiator for lead optimisation. The ketone analogues showed significantly greater hERG binding, making them less suitable for progression into in vivo efficacy models [1].

hERG liability Cardiac safety Drug design

Spirobenzo-oxazinepiperidinone Core Achieves Sub‑Nanomolar hENT1 Affinity (Ki = 0.58 nM) with Exceptional Target Residence Time (87 min)

Among 29 spirobenzo‑oxazinepiperidinone derivatives evaluated for hENT1 inhibition, compound 28—bearing a spiro[benzoxazine‑piperidine]‑one core analogous to the target compound—achieved a Ki of 0.58 nM and a target residence time (RT) of 87 min, representing the most potent and longest‑residing inhibitor in the series [1]. By comparison, compound 20 (a hydroxyl‑substituted analogue) showed a Ki of 1039 nM, representing a >1700‑fold difference in affinity. Even among high‑affinity analogues, residence times varied substantially, with compound 8 exhibiting an RT of just 3.4 min despite a Ki of 30 nM, demonstrating that affinity alone does not capture kinetic differentiation [1].

hENT1 inhibition Nucleoside transport Binding kinetics

6-Fluoro-Benzoxazine-Piperidine Scaffold Exhibits Superior Antipsychotic Selectivity Over Haloperidol with Reduced Extrapyramidal Side-Effect Liability

US Patent 4,558,049 discloses that 6‑substituted (including 6‑halogeno) spiro[benzoxazine‑piperidine]‑2‑one derivatives demonstrate potent central dopamine D₂ receptor antagonism—confirmed by apomorphine‑induced climbing behaviour antagonism in mice—while showing markedly weaker disruption of neuromuscular coordination (rotarod test), conditioned avoidance response, and catalepsy induction compared with haloperidol at equivalent antipsychotic doses [1]. Haloperidol, a widely used typical antipsychotic, produces these extrapyramidal side‑effects at doses overlapping with its therapeutic ED₅₀ (≈ 0.1 mg kg⁻¹ in rodent models) [2], whereas the benzoxazine series shows a wider separation between efficacy and motor side‑effect doses [1].

Antipsychotic Dopamine D₂ antagonism Schizophrenia

Spiro[benzoxazine-piperidine]-one Scaffold Confers High Microsomal Stability and Oral Bioavailability Compared to Acyclic or Monocyclic HDAC Inhibitor Chemotypes

In the 2013 HDAC inhibitor study, spiro[benzoxazine‑piperidine] derivatives demonstrated remarkable stability in both human and mouse liver microsomes, with two representative benzoxazine compounds achieving oral bioavailability (F) ≥ 35% in rodent pharmacokinetic studies [1]. One of these compounds produced robust tumour growth inhibition in an HCT116 murine xenograft model, confirming that the favourable in vitro PK parameters translate to in vivo antitumor efficacy [1]. This contrasts with many acyclic hydroxamate HDAC inhibitors, which frequently suffer from rapid microsomal clearance and poor oral exposure.

Microsomal stability Oral bioavailability Pharmacokinetics

Hydrochloride Salt (CAS 1036926-61-0) Provides Solubility and Handling Advantages Over the Free Base (CAS 92926-32-4) for in vitro and in vivo Assays

The hydrochloride salt form (CAS 1036926‑61‑0, MW ≈ 272.7 g mol⁻¹) is expected to exhibit significantly enhanced aqueous solubility compared to the free base (CAS 92926‑32‑4, MW = 236.24 g mol⁻¹) due to protonation of the piperidine nitrogen [1]. The free base has a computed LogP of 1.1 (XLogP3) and is sparingly soluble in water but soluble in organic solvents such as ethanol and acetonitrile [1][2]. For in vitro assays requiring aqueous buffers or in vivo dosing requiring saline‑based formulations, the hydrochloride salt is the preferred physical form.

Solubility Formulation Bioavailability

Recommended Research & Industrial Application Scenarios for 6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one Hydrochloride


HDAC Inhibitor Lead Optimisation: Using the 6-Fluoro-Benzoxazine-Piperidine Core to Balance Potency, hERG Safety, and Oral PK

Medicinal chemistry teams developing zinc‑dependent HDAC inhibitors should select 6‑fluorospiro[1H‑3,1‑benzoxazine‑4,4'‑piperidine]‑2‑one hydrochloride as a privileged spirocyclic building block. Evidence from the 2013 HDAC series demonstrates that the 6‑fluoro‑benzoxazine core delivers HDAC IC₅₀ values ≈ 100 nM, combined with reduced hERG affinity compared to ketone analogues, and oral bioavailability ≥ 35% with in vivo xenograft efficacy [1]. The hydrochloride salt form facilitates aqueous formulation for in vitro enzyme assays and in vivo PK/PD studies.

hENT1 Transporter Pharmacology: Exploiting the Scaffold's Capacity for Sub‑Nanomolar Affinity and Prolonged Residence Time

Investigators studying nucleoside transport or developing hENT1 inhibitors for cardioprotection or oncology can draw on the spirobenzo‑oxazinepiperidinone SAR established by Van Vlijmen et al. (2024), where compound 28 (spiro[benzoxazine‑piperidine]‑one core) achieved a Ki of 0.58 nM and a residence time of 87 min [2]. Procuring the 6‑fluoro building block enables exploration of substitution vectors that separately control affinity (kon) and residence time (koff), as demonstrated by the divergent kinetic profiles of compounds 8 (Ki = 30 nM, RT = 3.4 min) and 28 [2].

Antipsychotic Drug Discovery: Building on a Validated Dopamine D₂ Antagonist Scaffold with Reduced Extrapyramidal Side‑Effect Liability

CNS drug discovery programs targeting schizophrenia can use the compound as a starting scaffold for developing selective dopamine D₂ antagonists. The 6‑halogeno‑substituted benzoxazine‑piperidine‑2‑one series was shown to antagonise apomorphine‑induced climbing behaviour in mice—a classic in vivo model of antipsychotic efficacy—while producing significantly less catalepsy, rotarod impairment, and conditioned avoidance disruption than haloperidol [3]. The hydrochloride salt is the appropriate form for initial in vivo behavioural pharmacology studies.

Antifungal Agent Development: Leveraging the Chitin Synthase Inhibitory Activity of Spiro[benzoxazine-piperidin]-one Derivatives

Agrochemical and antifungal drug discovery groups can exploit the chitin synthase inhibitory activity reported for spiro[benzoxazine‑piperidin]‑one derivatives (2022), where compounds 9a, 9d, 9h, 9s, and 9t showed broad‑spectrum antifungal activity in vitro comparable to fluconazole and polyoxin B, including activity against drug‑resistant fungal variants [4]. The 6‑fluoro‑substituted hydrochloride building block provides a functionalised core for further SAR exploration of the benzoxazine ring.

Quote Request

Request a Quote for 6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.